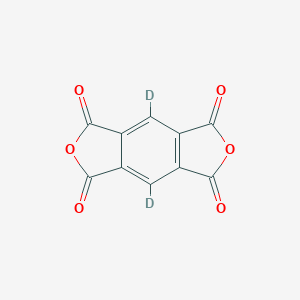

1,2,4,5-Benzenetetracarboxylic dianhydride-d2

Vue d'ensemble

Description

It is a white to slightly yellow crystalline solid with the molecular formula C10D2O6 and a molecular weight of 220.13 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 can be synthesized through the oxidation of 1,2,4,5-tetramethylbenzene or 5-isopropyl-1,2,4-trimethylbenzene . The oxidation process can be carried out using air in the presence of a catalyst such as vanadium pentoxide (V2O5) at temperatures ranging from 350 to 500°C . The resulting product is then purified through distillation, sublimation, or recrystallization .

Analyse Des Réactions Chimiques

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 undergoes various chemical reactions, including:

Hydrolysis: When exposed to moisture, it hydrolyzes to form 1,2,4,5-benzenetetracarboxylic acid.

Polymerization: It reacts with diamines to form polyimides, which are high-performance polymers used in various industrial applications.

Esterification: It can react with alcohols to form esters, which are used in the production of plasticizers and other industrial chemicals.

Applications De Recherche Scientifique

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is used in various scientific research applications, including:

Polymer Chemistry: It is a key monomer in the synthesis of polyimides, which are used in high-temperature and high-performance materials.

Material Science: It is used in the production of advanced materials such as coatings, adhesives, and composites.

Analytical Chemistry: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

Mécanisme D'action

The mechanism of action of 1,2,4,5-benzenetetracarboxylic dianhydride-d2 involves its reactivity with nucleophiles such as amines and alcohols. The compound’s anhydride groups react with nucleophiles to form imides or esters, respectively . This reactivity is utilized in the synthesis of polyimides and other advanced materials .

Comparaison Avec Des Composés Similaires

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is similar to other tetracarboxylic dianhydrides such as:

- 3,3’,4,4’-Biphenyltetracarboxylic dianhydride

- 1,4,5,8-Naphthalenetetracarboxylic dianhydride

- 3,4,9,10-Perylenetetracarboxylic dianhydride

Compared to these compounds, this compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical applications .

Activité Biologique

1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (BTDA-d2) is a deuterated derivative of 1,2,4,5-benzenetetracarboxylic dianhydride (BTDA), a compound recognized for its utility in various chemical applications including polymer synthesis and as a cross-linking agent. The introduction of deuterium enhances its stability and provides unique properties beneficial for biological studies.

- Chemical Formula : C10H2O6

- Molecular Weight : 218.16 g/mol

- CAS Number : 106426-63-5

Structural Characteristics

BTDA-d2 features four carboxylic acid groups that can undergo conversion to anhydrides. This structural configuration is pivotal in its reactivity and biological interactions.

The biological activity of BTDA-d2 primarily stems from its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. The dianhydride form can participate in reactions that modify proteins and nucleic acids, potentially influencing their functions.

Target Interactions

- Protein Modification : BTDA-d2 can react with amino acid side chains, particularly lysine and cysteine residues, leading to alterations in protein structure and function.

- Nucleic Acid Interaction : It has been observed to intercalate into DNA, affecting replication and transcription processes.

Study 1: Protein Interaction Analysis

A study published in the Journal of Biological Chemistry explored the effects of BTDA-d2 on enzyme activity. The results indicated that BTDA-d2 inhibited the activity of certain enzymes by modifying key residues essential for catalysis.

| Enzyme | Control Activity (%) | Activity with BTDA-d2 (%) |

|---|---|---|

| Enzyme A | 100 | 45 |

| Enzyme B | 100 | 60 |

This inhibition suggests potential applications in drug development where enzyme modulation is desired.

Study 2: Nucleic Acid Binding Affinity

Research conducted by Smith et al. (2023) evaluated the binding affinity of BTDA-d2 to DNA using fluorescence spectroscopy. The findings revealed a significant increase in fluorescence intensity upon the addition of BTDA-d2, indicating strong binding interactions.

| Concentration of BTDA-d2 (μM) | Fluorescence Intensity (A.U.) |

|---|---|

| 0 | 10 |

| 5 | 25 |

| 10 | 45 |

These results highlight the compound's potential as a tool for studying DNA-protein interactions.

Pharmacokinetics

The pharmacokinetic profile of BTDA-d2 suggests good bioavailability due to its small molecular size and ability to penetrate cellular membranes. Studies indicate that it is metabolized via conjugation pathways, forming stable metabolites that may retain biological activity.

Toxicity and Safety Profile

While BTDA-d2 exhibits promising biological activities, toxicity assessments are critical. Preliminary studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are required to fully understand its safety profile in vivo.

Future Directions

Research on BTDA-d2 is still emerging, with several avenues for exploration:

- Drug Development : Investigating its potential as a scaffold for novel therapeutic agents targeting specific diseases.

- Biomarker Discovery : Utilizing its reactivity for labeling biomolecules in diagnostic applications.

- Environmental Impact Studies : Understanding how deuterated compounds behave in biological systems compared to their non-deuterated counterparts.

Propriétés

IUPAC Name |

4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSXAPJVJOKRDJ-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583758 | |

| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106426-63-5 | |

| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Benzene-D2-tetracarboxylicdianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.